1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane
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Overview
Description
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- is a bicyclic acetal compound known for its unique structure and chemical properties. This compound is characterized by its two ether linkages and a bicyclic framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- typically involves multiple steps starting from simpler organic molecules. One common synthetic route involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of reactions including cyclization and functional group modifications . The reaction conditions often require the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are carried out in solvents like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, thionyl chloride and pyridine are used to promote skeletal rearrangement reactions . Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with thionyl chloride can lead to the formation of 2-chloro-3,8-dioxabicyclo(3.2.1)octane .
Scientific Research Applications
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- has several scientific research applications:
Chemistry: It is used in the study of ring-opening polymerization and cationic polymerization.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in polymerization reactions, the compound acts as a monomer that can form long polymer chains through ring-opening mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo(3.2.1)octane, 1,5-dimethyl-: This compound has a similar bicyclic structure but with different substituents.
7,7-Dimethyl-6,8-dioxabicyclo(3.2.1)octane: Another similar compound with variations in the methyl group positions.
Uniqueness
6,8-Dioxabicyclo(3.2.1)octane, 1,5,7,7-tetramethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of four methyl groups at specific positions in the bicyclic framework distinguishes it from other similar compounds and affects its physical and chemical properties.
Properties
CAS No. |
159528-69-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,5,7,7-tetramethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)6-5-7-10(4,11-8)12-9/h5-7H2,1-4H3 |
InChI Key |
PUFFWQKDMLTJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCC(O1)(O2)C)C)C |
Origin of Product |
United States |
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